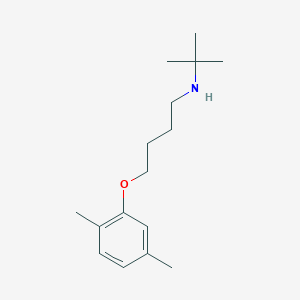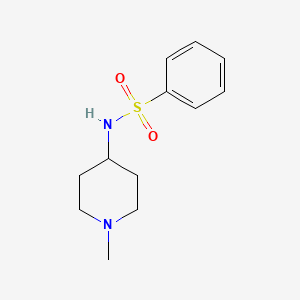![molecular formula C24H30N2O3 B5106398 ethyl 4-(2-phenylethyl)-1-[3-(4-pyridinyl)propanoyl]-4-piperidinecarboxylate](/img/structure/B5106398.png)
ethyl 4-(2-phenylethyl)-1-[3-(4-pyridinyl)propanoyl]-4-piperidinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-(2-phenylethyl)-1-[3-(4-pyridinyl)propanoyl]-4-piperidinecarboxylate is a chemical compound that is commonly used in scientific research. It is a piperidinecarboxylate derivative that is known for its potential therapeutic applications. The compound is synthesized using a specific method, and its mechanism of action has been studied extensively in recent years.
Wirkmechanismus
The mechanism of action of ethyl 4-(2-phenylethyl)-1-[3-(4-pyridinyl)propanoyl]-4-piperidinecarboxylate is not fully understood. However, it is known to act as an inhibitor of certain enzymes, including histone deacetylases (HDACs) and phosphodiesterases (PDEs). HDACs are enzymes that play a role in the regulation of gene expression, while PDEs are enzymes that regulate cyclic nucleotide signaling pathways. Inhibition of these enzymes by this compound may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. The compound has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In addition, the compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. The compound has also been found to have neuroprotective effects by reducing oxidative stress and inflammation in animal models of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl 4-(2-phenylethyl)-1-[3-(4-pyridinyl)propanoyl]-4-piperidinecarboxylate has several advantages for lab experiments. The compound is relatively easy to synthesize and has been extensively studied in scientific research. In addition, the compound has potential therapeutic applications in the treatment of various diseases, making it a promising candidate for further research. However, there are also limitations to using this compound in lab experiments. The compound may have off-target effects, and its mechanism of action is not fully understood.
Zukünftige Richtungen
There are several future directions for research on ethyl 4-(2-phenylethyl)-1-[3-(4-pyridinyl)propanoyl]-4-piperidinecarboxylate. One area of research could focus on the development of more potent derivatives of the compound with improved selectivity and efficacy. Another area of research could involve the investigation of the compound's potential therapeutic applications in the treatment of other diseases, such as cardiovascular disease and metabolic disorders. Additionally, further studies could be conducted to better understand the compound's mechanism of action and its potential off-target effects.
Synthesemethoden
Ethyl 4-(2-phenylethyl)-1-[3-(4-pyridinyl)propanoyl]-4-piperidinecarboxylate is synthesized using a specific method. The method involves the reaction of ethyl 4-piperidinecarboxylate with 2-phenylethyl bromide in the presence of potassium carbonate. The resulting product is then reacted with 3-(4-pyridinyl)propanoic acid in the presence of N,N'-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) to yield the final product.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-(2-phenylethyl)-1-[3-(4-pyridinyl)propanoyl]-4-piperidinecarboxylate has been extensively studied in scientific research. The compound has potential therapeutic applications in the treatment of various diseases, including cancer, inflammation, and neurological disorders. The compound has been found to inhibit the growth of cancer cells and reduce inflammation in animal models. In addition, the compound has been shown to have neuroprotective effects in animal models of neurological disorders.
Eigenschaften
IUPAC Name |
ethyl 4-(2-phenylethyl)-1-(3-pyridin-4-ylpropanoyl)piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O3/c1-2-29-23(28)24(13-10-20-6-4-3-5-7-20)14-18-26(19-15-24)22(27)9-8-21-11-16-25-17-12-21/h3-7,11-12,16-17H,2,8-10,13-15,18-19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEWVYFAVELNQHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)C(=O)CCC2=CC=NC=C2)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-[3-(3,4-dimethylphenoxy)propyl]morpholine](/img/structure/B5106315.png)
![2-[(5-methyl-1H-benzimidazol-2-yl)thio]-N-(2-nitrophenyl)acetamide](/img/structure/B5106329.png)
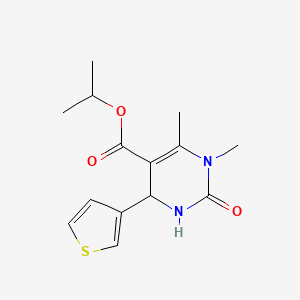
![4-(3-{1-[(1-ethyl-1H-imidazol-2-yl)methyl]-1H-pyrazol-3-yl}phenyl)-3-fluoropyridine](/img/structure/B5106342.png)
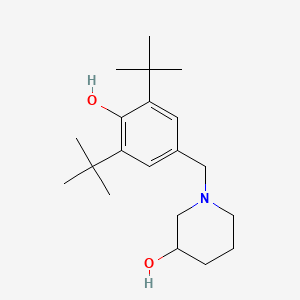
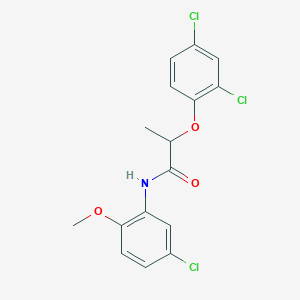
![(3S*,4S*)-1-(4-methoxybenzoyl)-4-{methyl[3-(1H-pyrazol-1-yl)benzyl]amino}-3-pyrrolidinol](/img/structure/B5106367.png)

![4-[3-(4-amino-1,2,5-oxadiazol-3-yl)-1-(4-methoxybenzyl)-2-triazen-1-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B5106381.png)
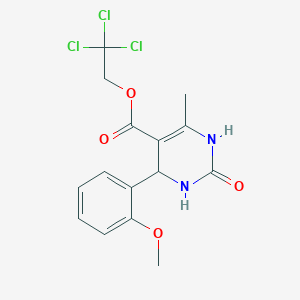
![N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-4-(2-thienyl)butanamide](/img/structure/B5106403.png)
